2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
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Overview
Description
2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a naphthyridine core, thiophene ring, and dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multiple steps, including the formation of the naphthyridine core, introduction of the thiophene ring, and attachment of the dichlorophenyl group. Common synthetic routes may involve:
Formation of the Naphthyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: This step may involve cross-coupling reactions such as Suzuki–Miyaura coupling.
Attachment of the Dichlorophenyl Group: This can be done using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.
Scientific Research Applications
2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.
Materials Science: The compound’s properties may make it suitable for use in organic electronics or as a building block for advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential effects and mechanisms of action.
Mechanism of Action
The mechanism of action of 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one
- 2-[(2,6-dichlorophenyl)methylsulfanyl]-N-propan-2-ylacetamide
- 2-[(2,6-dichlorophenyl)methylsulfanyl]-N,N-dimethyl-6-(phenylsulfanylmethyl)pyrimidin-4-amine
Uniqueness
The uniqueness of 2-{[(2,6-dichlorophenyl)methyl]sulfanyl}-6-methyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile lies in its combination of a naphthyridine core with a thiophene ring and dichlorophenyl group. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl2N3S2/c1-26-8-7-18-14(11-26)20(19-6-3-9-27-19)13(10-24)21(25-18)28-12-15-16(22)4-2-5-17(15)23/h2-6,9H,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONWQYUZLBXZRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)SCC3=C(C=CC=C3Cl)Cl)C#N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl2N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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